3-{Thieno[2,3-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane
Description
Properties
IUPAC Name |
4-(1-azabicyclo[2.2.2]octan-3-yloxy)thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-4-16-5-2-9(1)11(7-16)17-12-10-3-6-18-13(10)15-8-14-12/h3,6,8-9,11H,1-2,4-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIOEFSFNNMXQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC3=C4C=CSC4=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Thieno[2,3-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often include heating the reactants in the presence of a desiccant such as calcium chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production of thienopyrimidine derivatives, including this compound, may involve large-scale synthesis using similar cyclization reactions. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-{Thieno[2,3-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
3-{Thieno[2,3-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{Thieno[2,3-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets and pathways. The thienopyrimidine core can mimic nucleic acid bases, allowing the compound to interfere with nucleic acid metabolism and function. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The azabicyclooctane moiety may enhance the compound’s binding affinity and specificity for its molecular targets .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Pharmacological Profiles
Key Observations :
- Substituent Geometry: Unlike the cycloheptyl-carbonyloxy groups in patent compounds , the thienopyrimidine substituent in the target compound is a fused bicyclic system.
- Electronic Effects: The thienopyrimidine moiety contains sulfur and nitrogen atoms, which may engage in hydrogen bonding or dipole interactions distinct from the phenyl/thienyl groups in analogues.
Thienopyrimidine-Containing Analogues
Table 2: Thienopyrimidine Derivatives with Varied Linkages
Key Observations :
- Linkage Flexibility : The target compound employs a direct ether linkage, reducing conformational freedom compared to the methylene-oxy-triazole derivatives in . This rigidity may favor entropic gains in receptor binding .
- Activity Divergence: While triazole-linked thienopyrimidines exhibit antimicrobial activity , the target compound’s quinuclidine core suggests a shift toward neurological targets, such as mAChRs .
Pharmacological Implications
- Receptor Selectivity: The thienopyrimidine group may confer selectivity for specific mAChR subtypes (e.g., M3 over M2) compared to simpler aryl substituents, though experimental validation is needed.
Biological Activity
3-{Thieno[2,3-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane is a complex organic compound belonging to the thienopyrimidine class, known for its diverse biological activities and potential applications in medicinal chemistry. This compound features a thienopyrimidine core linked to an azabicyclooctane moiety, contributing to its unique chemical properties and biological activities.
- Molecular Formula : C13H15N3OS
- Molecular Weight : 261.34 g/mol
- CAS Number : 2202047-22-9
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes. The thienopyrimidine core can mimic nucleic acid bases, allowing the compound to interfere with nucleic acid metabolism and function. This interaction leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells, positioning it as a potential anticancer agent .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties by inhibiting key enzymes involved in cancer cell growth and survival. The compound has shown promising results in various in vitro studies where it effectively reduced cell viability in cancer cell lines.
Antiviral and Anti-inflammatory Properties
In addition to its anticancer effects, this compound has been investigated for its antiviral and anti-inflammatory properties. Preliminary studies suggest that it may inhibit viral replication and modulate inflammatory pathways, making it a candidate for further research in treating viral infections and inflammatory diseases .
Comparative Analysis with Similar Compounds
The biological activities of this compound can be compared with other thienopyrimidine derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Thieno[3,4-b]pyridine | Structure | Anticancer, Antimicrobial |
| Thieno[2,3-c]pyrazole | Structure | Antioxidant, Anti-inflammatory |
| 3-{Thieno[3,2-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane | Structure | Antiviral, Anticancer |
Case Studies
- In Vitro Studies : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in the viability of various cancer cell lines, suggesting its potential as an effective therapeutic agent .
- Mechanistic Insights : Molecular docking studies have revealed that this compound can effectively bind to the active sites of specific enzymes involved in cancer progression, providing insights into its mechanism of action .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
